Bienvenue dans la boutique en ligne BenchChem!

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine

Kinase inhibitor design Late-stage functionalization Structure-activity relationship

(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine (CAS 1034769-58-8) is a heterocyclic fragment featuring a 1H-pyrazolo[3,4-b]pyridine core linked at the 4-position to a morpholin-2-yl methanamine moiety. The compound has a molecular weight of 233.27 g/mol, calculated LogP of -0.65, five hydrogen bond acceptors, two hydrogen bond donors, and one asymmetric center.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
CAS No. 1034769-58-8
Cat. No. B1473630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine
CAS1034769-58-8
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=C3C=NNC3=NC=C2)CN
InChIInChI=1S/C11H15N5O/c12-5-8-7-16(3-4-17-8)10-1-2-13-11-9(10)6-14-15-11/h1-2,6,8H,3-5,7,12H2,(H,13,14,15)
InChIKeyHRYDQMZVSQURKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1034769-58-8 (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine – Core Scaffold Procurement Guide for Kinase Inhibitor Development


(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine (CAS 1034769-58-8) is a heterocyclic fragment featuring a 1H-pyrazolo[3,4-b]pyridine core linked at the 4-position to a morpholin-2-yl methanamine moiety. The compound has a molecular weight of 233.27 g/mol, calculated LogP of -0.65, five hydrogen bond acceptors, two hydrogen bond donors, and one asymmetric center . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, with the scaffold recognized as a privileged kinase inhibitor hinge-binding motif [1]. The unsubstituted C5 position and the primary amine handle differentiate this compound from its 5-substituted analogs and make it a versatile intermediate for fragment-based drug discovery (FBDD) and kinase inhibitor lead optimization [2].

Why Generic Substitution of 1034769-58-8 with Other 1H-Pyrazolo[3,4-b]pyridine Analogs Fails for Kinase-Focused Programs


Substituting (4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine with its closest commercially available analogs—such as the 5-bromo derivative (ZYW, MW 312.17), the 5-phenyl derivative (ZY6, MW 309.37), or the des-aminomethyl analogue 4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholine (CAS 1265849-01-1, MW 204.23)—introduces critical differences in molecular properties, synthetic utility, and biological profile . The 5-bromo and 5-phenyl substituents permanently occupy the C5 vector that projects toward the kinase selectivity pocket in CHK1, precluding late-stage diversification at this position [1]. The des-aminomethyl analogue lacks the primary amine required for amide conjugation, biotinylation, or PEG linker attachment . Even the enantiopure (S)-configured versions of the 5-substituted analogs used in crystallography (PDB 2WMW, 2WMX) are not interchangeable with the racemic unsubstituted compound, as the stereochemistry at the morpholine 2-position influences the trajectory of the primary amine and downstream SAR [2]. These irreversible structural divergences mean that procurement decisions based solely on scaffold similarity will lead to divergent lead optimization paths and non-overlapping intellectual property space.

Product-Specific Quantitative Differentiation Evidence for 1034769-58-8 Against Closest Analogs


C5 Unsubstituted Position Enables Late-Stage Diversification: Head-to-Head Structural Comparison with 5-Bromo and 5-Phenyl Analogs

The target compound bears a hydrogen atom at the C5 position of the pyrazolo[3,4-b]pyridine core, in contrast to the 5-bromo analog (ZYW, C11H14BrN5O, MW 312.17) and the 5-phenyl analog (ZY6, C17H19N5O, MW 309.37) [1]. In the published CHK1 co-crystal structures (PDB 2WMW and 2WMX, resolution 2.43 Å and 2.45 Å respectively), the C5 substituent projects into a well-defined selectivity pocket adjacent to the kinase hinge region [2]. The C5-H of the target compound preserves this vector for electrophilic aromatic substitution (e.g., halogenation, nitration) or directed C–H activation, enabling iterative SAR exploration without de novo scaffold re-synthesis. By contrast, the C5–Br analog is restricted to cross-coupling chemistry (Suzuki, Buchwald) that introduces bulkier groups, while the C5–Ph analog permanently blocks this position, limiting further optimization at this site [1].

Kinase inhibitor design Late-stage functionalization Structure-activity relationship

Fragment-Like Physicochemical Profile: LogP Comparison Against 5-Substituted Analogs

The target compound has a calculated LogP of -0.65, placing it well within the Rule-of-Three guideline for fragment libraries (LogP ≤ 3) . Its low lipophilicity is a direct consequence of the C5-H and the polar morpholin-2-yl methanamine substituent. The 5-bromo analog introduces a heavy halogen atom, increasing calculated LogP by approximately +1.0 to +1.5 log units (estimated based on the Hansch π constant for aromatic Br = +0.86). The 5-phenyl analog adds an unsubstituted phenyl ring (π = +1.96), shifting LogP into the +1.3 to +2.0 range. This LogP differential translates to a >10-fold difference in predicted aqueous solubility between the target compound and its 5-phenyl analog, affecting buffer solubility at biochemical assay concentrations (typically 10–100 μM) [1]. The target compound also satisfies the fragment criteria of MW < 250 Da, HBD ≤ 2, and HBA ≤ 6, qualifying it for direct use in fragment screening cascades (NMR, SPR, thermal shift) without the solubility liabilities associated with more lipophilic analogs .

Fragment-based drug discovery Lipophilicity Ligand efficiency

Primary Amine Conjugation Handle: Direct Functional Group Comparison with the Des-Aminomethyl Analog

The methanamine group (-CH2NH2) attached to the morpholine 2-position provides a reactive primary amine absent in 4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholine (CAS 1265849-01-1, MW 204.23) . The primary amine has a pKa of approximately 9–10, enabling selective acylation, sulfonylation, or reductive amination under mild conditions without requiring protection/deprotection of the pyrazolo[3,4-b]pyridine NH. This handle allows direct conjugation to biotin, fluorophores, or E3 ligase ligands for PROTAC development—chemistry not possible with the morpholine-only analog [1]. The nucleophilic amine also supports on-resin derivatization and amide bond formation with carboxylic acid-containing linkers, a key step in generating chemical probes and targeted protein degradation constructs [1].

Bioconjugation PROTAC linker Chemical probe synthesis

Racemic Morpholin-2-yl Methanamine as a Cost-Effective SAR Exploration Tool Relative to Enantiopure (S)-Configured Analogs

The target compound is supplied as a racemic mixture (one undefined stereocenter at the morpholine 2-position), whereas the CHK1 co-crystal structures 2WMW and 2WMX contain exclusively the (S)-enantiomer of the corresponding 5-substituted analogs [1]. In the 2WMW structure, the (S)-configured morpholine positions the aminomethyl group toward the solvent-exposed region, forming a hydrogen bond network with the kinase hinge and the DFG motif. The racemic mixture allows researchers to evaluate both enantiomers simultaneously in biochemical assays; differential activity between enantiomers can guide chiral resolution decisions. If the (R)-enantiomer is inactive, the racemate will show approximately 50% of the (S)-enantiomer potency, providing a built-in confirmation of stereochemical preference before investing in asymmetric synthesis or chiral chromatography . The racemate is typically priced significantly lower than enantiopure custom-synthesized material, making it economical for initial SAR triaging.

Stereochemistry Lead optimization Chiral resolution

Validated CHK1 Kinase Hinge-Binding Scaffold with Structural Biology Confirmation via 5-Substituted Analogs

The pyrazolo[3,4-b]pyridine core of the target compound is a validated kinase hinge-binding motif. In the J. Med. Chem. 2009 template screening study, pyrazolopyridine inhibitors demonstrated low micromolar CHK1 potency with good selectivity against CHK2 [1]. The co-crystal structures of the 5-bromo (2WMW) and 5-phenyl (2WMX) analogs bound to human CHK1 kinase domain (resolution 2.43–2.45 Å) reveal that the pyrazolo[3,4-b]pyridine N2 and N7 atoms form canonical bidentate hydrogen bonds with the hinge region (Cys87 backbone NH and carbonyl), while the morpholine oxygen and aminomethyl group interact with the solvent-exposed region [2]. Although direct IC50 data for the C5-unsubstituted target compound are not publicly available, the structurally characterized binding mode of the core scaffold, combined with the template screening data showing that C4-morpholino-substituted pyrazolopyridines are active CHK1 inhibitors, supports the use of the target compound as a viable fragment hit for kinase programs [3].

CHK1 inhibitor X-ray crystallography Kinase hinge binder

Optimal Research and Industrial Application Scenarios for 1034769-58-8 Based on Quantified Differentiation Evidence


Fragment-Based CHK1 Inhibitor Lead Generation Using the C5-Unsubstituted Scaffold

The target compound's fragment-like physicochemical profile (MW 233.27, LogP -0.65, HBD 2, HBA 5) makes it directly compatible with fragment screening cascades (NMR STD/WaterLOGSY, SPR, DSF) at concentrations up to 1 mM in aqueous buffer . The crystallographically validated hinge-binding pose (PDB 2WMW/2WMX) provides a structural hypothesis for fragment growing at the C5 vector. Researchers can screen the racemic mixture, then resolve the active enantiomer by chiral HPLC following hit confirmation. The low LogP minimizes non-specific binding and aggregation artifacts that commonly plague more lipophilic kinase fragments [1].

PROTAC and Chemical Probe Synthesis via the Primary Amine Conjugation Handle

The methanamine group at the morpholine 2-position enables direct amide coupling to E3 ligase ligands (e.g., VHL, CRBN, IAP) or fluorophore/biotin tags under standard HATU/DIPEA or EDC/NHS conditions . This eliminates the need for a separate linker attachment step required when starting from 4-(1H-pyrazolo[3,4-b]pyridin-4-yl)morpholine. The resulting conjugates can be used for target engagement studies (cellular thermal shift assays), pull-down proteomics, or heterobifunctional degrader evaluation, leveraging the CHK1 hinge-binding scaffold as the warhead [2].

Late-Stage Diversification at the C5 Selectivity Pocket for Kinase Panel Profiling

The unsubstituted C5-H position allows systematic introduction of diverse substituents (halogens, aryl, heteroaryl, alkynyl) via electrophilic aromatic substitution or transition metal-catalyzed C–H activation . A single batch of the target compound can generate a library of 20–50 C5-substituted analogs for kinase selectivity profiling against a panel of 50–400 kinases. This compares favorably with the 5-bromo analog, which is limited to cross-coupling products that inherently bear bulkier, lipophilic substituents, potentially biasing the selectivity profile [1].

Cost-Efficient SAR Exploration of the Morpholine Stereocenter Using the Racemate

Initial biochemical screening of the racemic mixture against CHK1 or a kinase panel allows rapid assessment of whether stereochemistry at the morpholine 2-position influences potency. If the racemate shows promising activity (e.g., IC50 < 10 μM), chiral separation and individual enantiomer testing can quantify the eudysmic ratio. This strategy defers the higher cost and longer lead time of custom enantiopure synthesis until biological validation of the scaffold is complete, reducing early-stage chemistry expenditure by an estimated 60–80% .

Quote Request

Request a Quote for (4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.